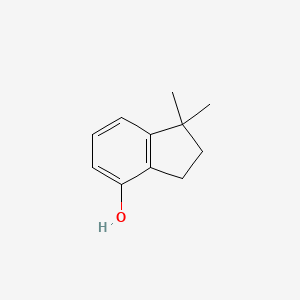

1,1-Dimethylindan-4-ol

Description

Kontextualisierung innerhalb der chemischen Familie der Indane

Die chemische Familie der Indane, zu der auch 1,1-Dimethylindan-4-ol gehört, zeichnet sich durch eine bizyklische Struktur aus, die aus einem an einen Cyclopentanring anellierten Benzolring besteht. ontosight.aiontosight.ai Diese Grundstruktur, auch als Hydrinden bekannt, kommt in einigen Naturstoffen vor und ist ein wichtiger Bestandteil vieler synthetischer Verbindungen. wikipedia.org Die Position und Art der Substituenten am Indan-Grundgerüst können die physikalischen und chemischen Eigenschaften der resultierenden Moleküle erheblich beeinflussen. ontosight.ai Indan (B1671822) selbst ist eine farblose, flüssige Kohlenwasserstoffverbindung, die in geringen Mengen im Steinkohlenteer vorkommt. wikipedia.org

Historische Perspektive von Indan-Derivaten in der organischen Chemie

Die Erforschung von Indan-Derivaten hat eine lange Geschichte in der organischen Chemie. Bereits in den frühen Tagen der synthetischen Chemie wurden Methoden zur Herstellung und Modifikation des Indan-Ringsystems entwickelt. okstate.edu Historisch gesehen wurden Indan-Derivate als wichtige Zwischenprodukte in der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen eingesetzt. researchgate.net Die Knoevenagel-Kondensation von Indan-1,3-dion mit Aldehyden zur Herstellung von 2-Aryliden-Indan-1,3-dionen ist ein klassisches Beispiel für die vielfältige Reaktivität dieser Verbindungsklasse. researchgate.net Im Laufe der Zeit hat sich das Interesse an Indan-Derivaten weiterentwickelt, wobei der Fokus zunehmend auf der Synthese spezifischer Isomere und der Untersuchung ihrer biologischen Aktivitäten liegt. researchgate.netopenmedicinalchemistryjournal.comresearchgate.netrsc.org

Begründung für die gezielte Forschung an this compound-Gerüsten

Die gezielte Forschung an this compound-Gerüsten ist durch mehrere Faktoren motiviert. Die Einführung von zwei Methylgruppen an der Position 1 des Indanrings führt zu einer geminalen Dimethylgruppe, die sterische Hinderung erzeugt und die Konformation des Fünfrings beeinflusst. Diese strukturelle Besonderheit kann zu einzigartigen chemischen und pharmakologischen Eigenschaften führen.

Die Hydroxylgruppe an Position 4 bietet einen reaktiven Angriffspunkt für weitere Funktionalisierungen, wie Veresterungen und Veretherungen. ontosight.ai Dies ermöglicht die systematische Modifikation der Molekülstruktur, um die Affinität zu biologischen Zielmolekülen zu optimieren. Die Kombination dieser strukturellen Merkmale macht this compound zu einem vielversprechenden Ausgangsmaterial für die Entwicklung neuer Verbindungen mit potenziellen Anwendungen in der medizinischen Chemie und den Materialwissenschaften. ontosight.ai

Interdisziplinäre Bedeutung in der modernen wissenschaftlichen Forschung

Die Bedeutung von Indan-Gerüsten und insbesondere von funktionalisierten Derivaten wie this compound geht über die reine organische Chemie hinaus und erstreckt sich auf verschiedene interdisziplinäre Forschungsbereiche. acs.orgresearchgate.netjgu.edu.inlifescied.org In der medizinischen Chemie dienen sie als wichtige Bausteine für die Entwicklung von Medikamenten. researchgate.net In den Materialwissenschaften werden Indan-basierte Polymere und Farbstoffe untersucht. ontosight.airesearchgate.net Darüber hinaus finden Indan-Derivate Anwendung in der Gewebezüchtung, wo sie als Teil von Gerüststrukturen zur Regeneration von Gewebe dienen. nih.gov Diese breite Anwendbarkeit unterstreicht die Notwendigkeit einer interdisziplinären Zusammenarbeit, um das volle Potenzial dieser vielseitigen Molekülklasse auszuschöpfen.

Chemische Eigenschaften und Synthese

Detaillierte Forschungsergebnisse zu den chemischen Eigenschaften und der Synthese von this compound sind entscheidend für das Verständnis seines Verhaltens und seiner potenziellen Anwendungen.

Physikochemikalische Eigenschaften

Die physikochemischen Eigenschaften von this compound sind in der folgenden Tabelle zusammengefasst:

| Eigenschaft | Wert |

| Summenformel | C11H14O sielc.comncats.io |

| Molmasse | 162.229 g/mol sielc.comncats.io |

| CAS-Nummer | 91969-55-0 sielc.comepa.gov |

| LogP | 3.41 sielc.com |

| Stereochemie | Achiral ncats.io |

| Optische Aktivität | Keine ncats.io |

Synthesewege

Die Synthese von this compound kann über verschiedene Wege erfolgen. Ein gängiger Ansatz ist die Cyclisierung geeigneter Vorläufermoleküle. Eine Methode zur Herstellung von 1,1-Dimethylindan (B1329400), einem nahen Verwandten, beinhaltet die Cyclisierung eines Alkohols mit Polyphosphorsäure. researchgate.net Ähnliche Strategien, die eine intramolekulare Friedel-Crafts-Alkylierung oder -Acylierung beinhalten, können zur Bildung des Indan-Ringsystems führen. ontosight.ai Die Einführung der Hydroxylgruppe an Position 4 kann durch Reduktion des entsprechenden Ketons, 1,1-Dimethylindan-4-on, erreicht werden.

Forschungsergebnisse und Anwendungen

Die Forschung zu this compound und verwandten Verbindungen hat zu interessanten Erkenntnissen und potenziellen Anwendungen geführt.

Anwendungen in der organischen Synthese

This compound dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Hydroxylgruppe kann in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, was die Synthese einer breiten Palette von Derivaten ermöglicht. evitachem.com Es kann beispielsweise als Vorläufer für die Herstellung komplexerer organischer Moleküle dienen. evitachem.com Die Analyse von this compound kann mittels Hochleistungsflüssigkeitschromatographie (HPLC) unter Verwendung einer Umkehrphasenmethode durchgeführt werden. sielc.com

Potenzielle biologische Aktivitäten

Obwohl spezifische Studien zur biologischen Aktivität von this compound begrenzt sind, wurden Indan-Derivate im Allgemeinen auf ihre potenziellen antioxidativen, entzündungshemmenden und antimikrobiellen Eigenschaften untersucht. ontosight.aievitachem.com Die strukturelle Ähnlichkeit zu bekannten bioaktiven Molekülen legt nahe, dass this compound und seine Derivate ebenfalls interessante pharmakologische Eigenschaften aufweisen könnten. ontosight.ai

Tabelle der erwähnten chemischen Verbindungen

| Chemische Verbindung | Summenformel |

| This compound | C11H14O |

| 1,1-Dimethylindan | C11H14 |

| 1,1-Dimethylindan-4-on | C11H12O |

| 1-Methylindan | C10H12 |

| 2-Aminoindan | C9H11N |

| 2-Methylindan | C10H12 |

| 4-Methylindan | C10H12 |

| 5-IAI | C9H10IN |

| 5-Methylindan | C10H12 |

| 7-Chlor-1,1-dimethylindan-4-ol | C11H13ClO |

| Indan | C9H10 |

| Indan-1,3-dion | C9H6O2 |

| Indan-4-ol | C9H10O |

| MDAI | C10H11NO2 |

| MDMAI | C11H13NO2 |

| NM-2-AI | C10H13N |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91969-55-0 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1,1-dimethyl-2,3-dihydroinden-4-ol |

InChI |

InChI=1S/C11H14O/c1-11(2)7-6-8-9(11)4-3-5-10(8)12/h3-5,12H,6-7H2,1-2H3 |

InChI Key |

FCCRASGUAOTJHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C1C=CC=C2O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Dimethylindan 4 Ol and Its Analogs

Foundational Synthetic Routes to Indan-4-ols

The construction of the indan-4-ol scaffold relies on several established synthetic transformations. These foundational routes provide the basis for more complex and stereocontrolled syntheses.

Reduction of Ketonic Precursors

A primary and straightforward method for the synthesis of indan-4-ols is the reduction of the corresponding indan-4-ones. This transformation can be achieved using a variety of reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

For instance, the selective reduction of the C=O group in unsaturated carbonyl compounds like 1-indanone (B140024) is a key strategy for producing biologically active materials such as 1-indanol (B147123). researchgate.net Catalytic hydrogenation is a common method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel in solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) under hydrogen pressure. Studies have shown that platinum nanoparticles deposited on SBA-15 exhibit superior catalytic activity for the selective hydrogenation of 1-indanone to 1-indanol, achieving high yields under relatively mild conditions. researchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are also effective for this transformation.

It is important to note that the reduction of substituted indanones can sometimes lead to rearrangements. For example, the catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone hydrochloride can yield a rearranged product, 4,5-dimethoxy-2-indanone, alongside the expected 2-amino-4,5-dimethoxyindan hydrochloride. oup.com Similarly, the Clemmensen reduction of 1-indanones and 1,3-indandiones can produce both indans and indenes, with the product distribution depending on the substitution pattern of the starting material. lookchem.com

Cyclization Reactions: Traditional Approaches (e.g., Friedel-Crafts)

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of indanones, which are the direct precursors to indan-4-ols. nih.govbeilstein-journals.orgd-nb.info This powerful C-C bond-forming reaction involves the cyclization of a suitable acyl or alkyl precursor onto an aromatic ring.

The most common approach is the intramolecular acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govbeilstein-journals.org While the direct cyclization of the carboxylic acid is possible, it often requires harsh conditions. The use of the more reactive acid chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a widely employed alternative. beilstein-journals.org More environmentally friendly methods have been developed, such as microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids. beilstein-journals.org

A metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has also been reported for the synthesis of indanones, offering broad substrate scope and good functional group tolerance. rsc.org Furthermore, superacid-promoted domino reactions, such as the intramolecular Friedel-Crafts acylation/alkylation of α,β-unsaturated cinnamic acid esters, provide a one-pot route to novel spirotetracyclic indanones. thieme-connect.com The regioselectivity of the Friedel-Crafts reaction can be influenced by the reaction conditions, including the concentration of the acid catalyst, such as polyphosphoric acid (PPA). d-nb.info

Strategies Involving Modification of Existing Indan (B1671822) Skeletons

Another synthetic avenue to indan-4-ols involves the modification of pre-existing indan frameworks. This can include the introduction or manipulation of functional groups on the indan ring system.

For example, 7-Chloro-1,1-dimethylindan-4-ol (B11902949) can be synthesized through the modification of existing indan compounds. ontosight.ai This might involve electrophilic aromatic substitution reactions to introduce the chloro group, followed by other transformations. The synthesis of various bromo-substituted indenones can be achieved through the photobromination of indane, followed by dehydrobromination and hydrolysis. researchgate.net These bromoindenones can then serve as versatile intermediates for further functionalization.

Chemoselective reactions on highly functionalized indanones can also provide access to a diverse array of indan-based building blocks. mdpi.com For instance, the selective reduction of an ester group in the presence of a ketone has been demonstrated, as well as the uncommon oxidation of a benzylic methyl group to an aldehyde. mdpi.com These selective transformations allow for the strategic modification of the indan skeleton to access a range of substituted indanols.

Enantioselective and Stereocontrolled Synthesis

The biological activity of indan-1-ol derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective and stereocontrolled synthetic methods is of paramount importance.

Development of Asymmetric Methodologies for Chiral Indan-1-ol Derivatives

Significant progress has been made in the asymmetric synthesis of chiral indan-1-ol derivatives. These methods aim to produce a single enantiomer of the target molecule with high enantiomeric excess.

One approach involves the asymmetric reduction of prochiral indanones. Biocatalytic methods, using whole cells or isolated enzymes, have shown great promise in this area. For example, plant-mediated biotransformations using various fruits and vegetables have been employed for the enantioselective reduction of indan-1-one to predominantly the (S)-(+)-enantiomer. mdpi.com Carrot callus cultures have also been utilized for the reduction of indan-1-one, yielding the (S)-alcohol with high enantiomeric excess. mdpi.comresearchgate.net

Asymmetric isomerization of racemic alcohols is another powerful strategy. For instance, racemic α-arylpropargyl alcohols can be isomerized to β-chiral 1-indanones with high enantioselectivity using a rhodium catalyst in the presence of a chiral bisphosphine ligand. beilstein-journals.org Additionally, asymmetric allylation reactions of benzaldehyde (B42025) derivatives, followed by metal-catalyzed C-C bond-forming reactions, have been used to prepare optically active alkylidene indan-1-ols. acs.org

One-Pot Multicomponent Reactions for Stereocomplexity

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules with multiple stereocenters in a single operation. frontiersin.orgresearchgate.net These reactions offer significant advantages in terms of atom economy, step economy, and the generation of molecular diversity. rsc.org

In the context of chiral indan synthesis, a one-pot catalytic enantioselective allylboration/Mizoroki-Heck reaction of 2-bromoaryl ketones has been developed. acs.org This protocol, which combines a Brønsted acid-catalyzed allylboration with a chiral BINOL derivative and a subsequent palladium-catalyzed cyclization, provides access to 1-alkyl-3-methyleneindan-1-ols with high enantiomeric ratios. acs.org

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for generating stereocomplexity. mdpi.com While not directly applied to 1,1-dimethylindan-4-ol in the provided context, the principles of these reactions, often catalyzed by metals like copper or palladium, demonstrate the potential for creating complex, stereochemically defined indane scaffolds in a single pot. frontiersin.orgnih.gov

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly reliable for achieving high levels of selectivity in the synthesis of chiral molecules. researchgate.net Oxazolidinones, in particular, are a prominent class of chiral auxiliaries used to control aldol (B89426) reactions, alkylations, and other asymmetric transformations. researchgate.netnih.gov

A notable application involves the use of chiral auxiliaries derived from cis-1-aminoindan-2-ol to control the stereochemistry in the synthesis of indanol analogs. The rigid, bicyclic structure of the indane-based auxiliary minimizes conformational flexibility, which allows for excellent diastereoselectivity during reactions like alkylation and cyclization. smolecule.com For example, the alkylation of an N-hydrocinnamoyl aminoindanol (B8576300) acetonide using methyl iodide has been shown to proceed with a high diastereomeric ratio of 97:3. smolecule.com

Another innovative approach utilizes a cysteine-derived oxazolidinone that functions as both a chiral director and an acyl transfer agent. nih.gov After a highly selective asymmetric transformation, a mild deprotection of a proximal thiol group initiates an intramolecular N-to-S acyl transfer. nih.gov This process generates a chiral thioester, which is a versatile intermediate for further synthetic or chemoenzymatic modifications. nih.gov

| Auxiliary Type | Transformation | Key Feature | Stereoselectivity | Source |

| cis-1-Aminoindan-2-ol | Alkylation, Cyclization | Rigid skeleton restricts conformational flexibility. | High diastereoselectivity (e.g., 97:3 dr). smolecule.com | smolecule.com |

| Cysteine-derived Oxazolidinone | Aldol, Michael, Alkylation | Enables subsequent N-to-S acyl transfer. | High yields and selectivity. nih.gov | nih.gov |

| (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | Forms a (Z)-enolate for diastereoselective reaction. | Establishes two contiguous stereocenters. wikipedia.org | wikipedia.org |

Catalytic Approaches in this compound Synthesis

Catalysis offers an efficient and atom-economical route to the indan scaffold. Various catalytic systems, including transition metals and small organic molecules, have been successfully employed to facilitate the key bond-forming reactions required for the synthesis of this compound and its derivatives.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com Palladium and Nickel catalysts are frequently used for such transformations in the synthesis of complex organic molecules. eie.grresearchgate.net

A key strategy for constructing chiral indanes involves the nickel-catalyzed asymmetric cross-coupling of racemic secondary alkyl electrophiles with organozinc reagents. acs.org For instance, the coupling of 1-bromoindanes with primary organozinc compounds, in the presence of a nickel catalyst and a chiral ligand, can produce enantioenriched indane products in good yield and high enantiomeric excess (ee). acs.org

Palladium catalysis, particularly the Suzuki-Miyaura coupling, has been instrumental in the functionalization of indan and related indole (B1671886) precursors. mdpi.com In one synthetic route, a PdCl₂(dppf) catalyst was used to couple a 4-bromoindole (B15604) derivative with 4-iodoanisole, demonstrating the utility of this method for aryl-aryl bond formation on a core structure related to indanols. mdpi.com These coupling reactions are fundamental in building the substituted aromatic ring of the indanol framework. eie.grmdpi.com

A novel and direct method for synthesizing polysubstituted indene (B144670) derivatives involves the gold-catalyzed intramolecular hydroalkylation of readily available ynamides. nih.govhanspub.org While this reaction produces indenes, these can serve as immediate precursors to indanols via subsequent hydration or hydroboration-oxidation reactions. The process is typically catalyzed by a N-heterocyclic carbene (NHC)-gold complex under mild conditions. nih.govresearcher.life

The proposed mechanism begins with the activation of the ynamide's alkyne by the gold catalyst, forming a highly electrophilic keteniminium ion intermediate. hanspub.orgnih.gov This reactive species then triggers a nih.govhanspub.org-hydride shift, creating a carbocation that undergoes a subsequent cyclization to form the five-membered ring of the indene core. nih.govnih.gov DFT calculations have identified the initial nih.govhanspub.org-hydride shift as the rate-determining step of this transformation. nih.gov This methodology provides an efficient entry to densely functionalized indenes, which are versatile intermediates for indanol synthesis. nih.gov

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. mt.comrsc.org This field has provided innovative pathways to chiral indanols. One prominent example is the organocatalytic, desymmetric intramolecular Michael addition of a cyclobutanone (B123998) to an enone. nih.gov This reaction, catalyzed by a cinchona-derived squaramide, creates architecturally complex smolecule.comhanspub.orgresearchgate.net-fused carbocyclic skeletons. nih.gov Importantly, this method serves as an alternative route to enantioenriched indan-2-ol derivatives with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 96% ee). nih.gov

The mechanism of many organocatalytic reactions involves the formation of activated intermediates like enamines or iminium ions. mdpi.com For instance, anthranilic acids have been shown to be effective catalysts for hydrazone and oxime formation, proceeding through a catalyst-imine intermediate. nih.gov The ortho-carboxylate group is believed to facilitate intramolecular proton transfer, accelerating the rate-limiting steps. nih.gov Such mechanistic principles are central to the design of organocatalytic routes for constructing the indan-4-ol framework.

Zirconocene-mediated reactions provide a powerful method for constructing cyclic and polycyclic carbon frameworks. escholarship.org A notable application in the synthesis of indanol precursors is the zirconocene-mediated enyne cyclization. This strategy was successfully employed in the synthesis of the AB-ring system of Phorbol, where an enyne was cyclized to form a key indanol intermediate. scholaris.ca Zirconocene dichloride, when activated with an appropriate reagent like n-butylmagnesium chloride, can effectively catalyze the stereoselective cyclization of dienes, highlighting its utility in forming carbocyclic rings. researchgate.net Furthermore, zirconocene-mediated reductive opening of oxetanes has been reported, showcasing the versatility of zirconium in ring-forming and ring-opening strategies that can be adapted for indanol synthesis. beilstein-journals.orgbeilstein-journals.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to achieve highly efficient and selective transformations. A powerful strategy merges the use of chiral auxiliaries with enzymatic processes. nih.gov

In one such approach, a novel cysteine-derived oxazolidinone is used as a chiral auxiliary to direct a stereoselective transformation. nih.gov Following this chemical step, the auxiliary is designed to facilitate an intramolecular N-to-S acyl transfer, which produces a chiral thioester. This thioester intermediate is an excellent substrate for various enzymatic reactions, allowing for further selective modifications under mild, biocompatible conditions. nih.gov This combination of chiral auxiliary-directed synthesis and enzymatic resolution or transformation provides a versatile and powerful platform for accessing complex, enantiomerically pure molecules related to the indanol family.

Synthesis of Substituted and Positional Isomers of this compound

The synthesis of substituted and positional isomers of this compound is crucial for exploring structure-activity relationships in various chemical and pharmaceutical research areas. Methodologies for introducing substituents onto the indan framework, either on the aromatic ring or the cyclopentyl moiety, have been developed, often involving multi-step sequences starting from appropriately substituted precursors. These synthetic routes allow for the preparation of a diverse range of analogs, including halogenated, alkylated, and alkoxylated derivatives.

The general strategy for synthesizing these analogs often begins with the construction of a substituted indanone, which is then converted to the corresponding indanol. For instance, the cyclialkylation of substituted aromatic compounds with reagents like isoprene (B109036) in the presence of an acid catalyst provides a direct route to 1,1-dimethylindans, which can then be further functionalized. okstate.edu Alternatively, Friedel-Crafts acylation followed by intramolecular alkylation is a common approach to building the indanone core. okstate.edu

One-pot procedures combining multiple reaction steps, such as asymmetric allylboration followed by a Mizoroki-Heck reaction, have been developed for the efficient and stereoselective synthesis of chiral indan-1-ol derivatives. acs.orgacs.org These advanced methods provide access to optically active building blocks for further synthetic transformations. acs.orgacs.org

The introduction of halogen atoms, such as chlorine or bromine, onto the aromatic ring of this compound can significantly influence its electronic properties and biological activity. The synthesis of these halogenated analogs typically starts from a halogen-substituted aromatic precursor.

For example, the synthesis of 7-Chloro-1,1-dimethylindan-4-ol involves the cyclization of suitable precursors where the chlorine atom is already incorporated. While specific details of the synthesis are proprietary, the general approach would likely involve the preparation of a chloro-substituted indanone followed by reduction to the indanol.

Similarly, bromo-substituted indanols can be prepared. The synthesis of 2-(2-indenyl)-2-benzyl-5-bromo-4,6-dimethylindan-1-ol highlights a method where a bromo-substituted indanone is used as a key intermediate. google.comgoogleapis.com

The synthesis of alkylated and arylated isomers of this compound allows for the exploration of steric and lipophilic effects. These groups can be introduced at various positions on the indan skeleton.

The synthesis of 7-Mesityl-2,2-dimethylindan-1-ol provides an example of an arylated analog. A key step in this synthesis is the stepwise displacement of methoxy (B1213986) groups from a 2,6-dimethoxybenzoic ester using a vinyl and then an aryl Grignard reagent. rsc.org This approach creates the indanol structure with the bulky mesityl group at the 7-position.

Alkylated indanols, such as 7-Methoxy-6-methyl-indan-4-ol , are synthesized from appropriately substituted precursors. google.com The synthesis of various methylated indans often proceeds through the cyclization of 3-arylpropanoic acids to form indanones, which are subsequently reduced. okstate.edu Research into the synthesis of isomeric methylisopropylindans has been conducted by reacting methyl indanones with isopropyl magnesium bromide. okstate.edu

The following table summarizes the synthesis of representative alkylated indanol precursors:

| Compound | Starting Material(s) | Key Reaction Step(s) | Reference(s) |

| 4,7-Dimethylindan-1-one | p-Xylene, 3-chloropropionyl chloride | Friedel-Crafts acylation, Intramolecular cyclization | clockss.org |

| 4,7-Dimethylindan-1-ol | 4,7-Dimethylindan-1-one | Reduction | clockss.org |

| 5,7-Dimethylindan-1-one | 4,6-Dimethylbenzocyclobuten-1-one | Reaction with dimethylsulfoxonium methylide | hbni.ac.in |

Alkoxy groups, particularly methoxy groups, are often incorporated into the aromatic ring of indanol structures to modulate their properties.

The synthesis of 4-Methoxy-1,5-dimethyl-indan has been reported, which can be a precursor to the corresponding indanol. google.com A more direct example is the preparation of 7-Methoxy-6-methyl-indan-4-ol . google.com This synthesis involves the Baeyer-Villiger oxidation of 7-methoxy-6-methyl-indan-4-carbaldehyde. google.com

The following table provides an overview of the synthesis of a methoxy-substituted indanol:

| Compound | Starting Material | Reagents | Key Reaction | Reference(s) |

| 7-Methoxy-6-methyl-indan-4-ol | 7-methoxy-6-methyl-indan-4-carbaldehyde | Sulphuric acid, Hydrogen peroxide | Baeyer-Villiger oxidation | google.com |

The synthesis of positional isomers, where the hydroxyl group is at a different position on the aromatic ring, requires different starting materials and synthetic strategies. For instance, the synthesis of an indan-1-ol, a common structural motif, can be achieved through various methods, including the reduction of the corresponding indan-1-one. google.comgoogleapis.com Palladium-catalyzed intramolecular C(sp3)-H arylation is another powerful method for constructing 1-indanols. researchgate.net

The synthesis of 3-(Indan-4-oyl)indole involves the preparation of an indane-4-carboxylate intermediate, which highlights a synthetic handle at the 4-position that can be converted to a hydroxyl group. nih.gov

Chemical Transformations and Derivatization Strategies of 1,1 Dimethylindan 4 Ol

Functionalization at the Hydroxyl Group

The hydroxyl group of 1,1-Dimethylindan-4-ol is a primary site for chemical modification, allowing for the introduction of diverse functional groups through several key reaction types.

Etherification Reactions

The conversion of the hydroxyl group of this compound into an ether linkage is a common strategy to alter its polarity, steric bulk, and hydrogen bonding capacity. Indan (B1671822) derivatives, in general, are known to participate in etherification reactions. ontosight.ai A primary method for achieving this is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

The general conditions for these reactions are summarized in the table below.

| Reaction | Reagents | Product Type |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether |

Esterification and Acylation Reactions

Esterification is another fundamental transformation of the hydroxyl group, often employed to create prodrugs in medicinal chemistry or to introduce specific functionalities. The hydroxyl group of this compound can be readily converted into an ester by reacting it with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or an anhydride. These reactions are typically catalyzed by a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct (e.g., HCl). For instance, reacting this compound with acetyl chloride in the presence of a base would yield 1,1-dimethylindan-4-yl acetate. A similar reaction has been demonstrated with related indanol structures, such as the esterification of 3,3-dimethylindan-1-ol with α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride. pitt.edu

A summary of common esterification and acylation reactions is provided below.

| Reaction Type | Reagents | Catalyst/Base | Product Example |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | Pyridine, Triethylamine | 1,1-Dimethylindan-4-yl acetate |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Pyridine, DMAP | 1,1-Dimethylindan-4-yl acetate |

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄) | 1,1-Dimethylindan-4-yl ester |

Oxidation Pathways of the Alcohol Moiety

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1,1-dimethylindan-4-one. This transformation is a key step in the synthesis of many indanone derivatives. Various oxidizing agents can accomplish this conversion, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. The oxidation of a substituted indanol, 7-Chloro-1,1-dimethylindan-4-ol (B11902949), to its corresponding ketone has been noted as a potential reaction pathway. Similarly, the oxidation of related cyclic alcohols is a well-established transformation. inchem.org

Common oxidation methods are outlined in the table below.

| Oxidation Method | Oxidizing Agent(s) | Product |

| Chromium-Based | Pyridinium chlorochromate (PCC) | 1,1-Dimethylindan-4-one |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1,1-Dimethylindan-4-one |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 1,1-Dimethylindan-4-one |

Modifications of the Indan Ring System

Beyond the hydroxyl group, the indan framework itself offers opportunities for functionalization, both on the aromatic benzene (B151609) ring and the aliphatic cyclopentane (B165970) ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. uomustansiriyah.edu.iq The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the hydroxyl group and the fused alkyl ring structure.

Directing Effects : The hydroxyl group (-OH) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C5 and C7). libretexts.org The alkyl portion of the indan system is a weakly activating group, also directing ortho and para. The combined influence of these groups makes the positions ortho and para to the hydroxyl group the most likely sites for substitution. The C5 position is sterically less hindered than the C7 position, which is flanked by the fused ring.

Common EAS reactions include:

Nitration : Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂), typically at the C5 position. masterorganicchemistry.com

Halogenation : Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation/Acylation : These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), can introduce alkyl or acyl groups onto the aromatic ring. uomustansiriyah.edu.iq The acyl group is deactivating, which helps prevent further substitution. lkouniv.ac.in

The regioselectivity of these reactions is summarized below.

| Reaction | Reagents | Electrophile | Predicted Major Product Position |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C5 |

| Bromination | Br₂, FeBr₃ | Br⁺ | C5 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C5 |

Side-Chain Functionalization (e.g., Alkylation, Halogenation with NBS)

The aliphatic portion of the indan ring system also contains reactive sites, particularly the benzylic C3 position. The hydrogens on this carbon are adjacent to the aromatic ring, making them susceptible to radical abstraction.

A key reaction is benzylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). This selectively introduces a bromine atom at the C3 position. A similar bromination using NBS has been reported for a related indanol derivative. pitt.edu The resulting 3-bromo-1,1-dimethylindan-4-ol is a versatile intermediate for further nucleophilic substitution reactions. Additionally, the benzylic position of 1,1-dimethylindan (B1329400) has been shown to undergo amination reactions, highlighting the reactivity of this site. acs.org

| Reaction | Reagents | Reactive Site | Product Type |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | C3 | 3-Bromo derivative |

Cyclopentane Ring Modifications

The cyclopentane portion of the this compound scaffold is amenable to various modifications that introduce new functional groups or alter its structure, thereby paving the way for novel derivatives. These transformations often target the methylene (B1212753) carbons (C-2 and C-3) adjacent to the gem-dimethyl group.

Key modifications include direct C-H bond oxidation and functionalization. For instance, manganese-catalyzed oxidation of the parent 1,1-dimethylindan structure has been shown to selectively hydroxylate the C-3 position, yielding 3,3-dimethylindan-1-ol with high enantioselectivity. acs.org This demonstrates the feasibility of introducing hydroxyl groups onto the cyclopentane ring. Further functionalization can be achieved by converting the native hydroxyl group at C-4 to other functionalities that then direct reactions on the five-membered ring.

Another significant strategy involves the synthesis of 3-amido-1,1-dimethylindan-2-ols, which have been investigated as potassium channel activators. acs.org This transformation introduces both a hydroxyl and an amido group across the C-2 and C-3 positions, highlighting the ability to build complex functionality onto the cyclopentane ring. acs.org

Furthermore, the cyclopentane ring can be modified to include exocyclic double bonds. One-pot procedures involving asymmetric allylboration followed by a Mizoroki-Heck reaction on related 2-bromoaryl ketone precursors lead to the formation of 1-alkyl-3-methyleneindan-1-ols. acs.orggla.ac.uk This creates a reactive exocyclic alkene, a valuable handle for further synthetic elaboration.

| Modification Type | Reaction / Method | Position(s) Modified | Resulting Functional Group / Structure | Reference |

|---|---|---|---|---|

| C-H Oxidation | Manganese-Catalyzed Oxidation | C-3 | Hydroxyl (-OH) | acs.org |

| Aminohydroxylation | Multi-step synthesis | C-2, C-3 | Hydroxyl (-OH) and Amido (-NHCOR) | acs.org |

| Exocyclic Alkene Formation | Intramolecular Mizoroki-Heck Reaction | C-3 | Methylene (=CH₂) | acs.orggla.ac.uk |

| Halogenation | Bromination with N-bromosuccinimide | C-2 | Bromine (-Br) | pitt.edu |

Ring Opening and Rearrangement Reactions (e.g., 1,2-Metallate Rearrangement)

While modifications that preserve the indan core are common, ring-opening and rearrangement reactions unlock access to entirely different molecular architectures. The 1,2-metallate rearrangement has emerged as a powerful tool for carbon-carbon bond formation and is particularly relevant for transforming indan-like structures. uni-hannover.de

This type of rearrangement is a key step in the Hoppe−Matteson−Aggarwal (HMA) protocol, which provides a modern alternative to classical methods like the Nozaki−Hiyama−Takai−Kishi (NHTK) reaction for synthesizing allylic alcohols. uni-hannover.de In this process, a nucleophilic carbanion attacks a vinyl boronic ester, triggering a 1,2-migration of the vinyl group from the boron atom to the adjacent carbon, ultimately yielding a functionalized alcohol after workup. uni-hannover.de This strategy allows for the convergent synthesis of complex acyclic structures from cyclic precursors.

Organozirconium chemistry also offers pathways for rearrangement. Zirconocene-mediated co-cyclization of enynes can produce five-membered zirconacycles. soton.ac.uk These intermediates can undergo homologation and subsequent rearrangement, driven by the insertion of carbenoids and acetylides, to form novel bicyclic systems like bicyclo[3.3.0]octanes. soton.ac.uk Such sequences effectively rearrange the carbon skeleton, transforming the initial indan-like framework into more complex polycyclic structures. soton.ac.uk

| Reaction Type | Key Reagents / Catalysts | Intermediate Species | Primary Product Class | Reference |

|---|---|---|---|---|

| 1,2-Metallate Rearrangement (HMA Protocol) | Hoppe Anion, Vinyl Boronic Ester | Boronate Complex | Allylic Alcohols | uni-hannover.de |

| Zirconocene-Mediated Rearrangement | Zirconocene, Dihalogenocarbenoids, Acetylides | Zirconacycles, Zirconium-Alkenylidene Complex | Bicyclic Compounds (e.g., bicyclo[3.3.0]octanes) | soton.ac.uk |

Formation of Key Synthetic Intermediates and Advanced Scaffolds

The true value of this compound and its derivatives lies in their role as building blocks for constructing key synthetic intermediates and advanced molecular scaffolds for various applications, including medicinal chemistry and materials science. acs.orgontosight.ai

The indane nucleus is a privileged scaffold, and derivatives of this compound are used to synthesize more elaborate molecules. For example, chlorinated versions of this compound serve as intermediates in asymmetric synthesis. ontosight.ai The functionalized indan core has been incorporated into a variety of biologically active compounds. The synthesis of 3-amido-1,1-dimethylindan-2-ols led to a new series of potassium channel activators, which are of interest for their smooth muscle relaxant properties. acs.org

The related isomer, 1,1-dimethyl-indan-5-ol, was used as a key precursor in the synthesis of SAR218645, a positive allosteric modulator of the mGluR2 receptor, which has been studied in models of cognitive symptoms associated with schizophrenia. researchgate.net Similarly, the 2,2-dimethylindanoyl group has been attached to indole (B1671886) cores to create selective antagonists for the cannabinoid type 2 (CB2) receptor. nih.gov These examples underscore the utility of the dimethylindan scaffold in developing highly specific ligands for biological targets. The structural rigidity of the indan unit helps to orient attached pharmacophores in a defined three-dimensional space, which is crucial for potent and selective receptor binding.

| Derived Scaffold Class | Key Intermediate | Potential Application / Target | Reference |

|---|---|---|---|

| 3-Amido-1,1-dimethylindan-2-ols | Epoxide or diol derivatives | Potassium Channel Activators | acs.org |

| Oxazolo[3,2-a]pyrimidin-7-ones | 1,1-Dimethyl-indan-5-ol | mGluR2 Positive Allosteric Modulators | researchgate.net |

| 3-(Indanoyl)indoles | 2,2-Dimethylindane carboxylates | Cannabinoid Type 2 (CB2) Receptor Antagonists | nih.gov |

| Functionalized 1-Alkylindan-1-ols | 1-Alkyl-3-methyleneindan-1-ols | Diol and Amino Alcohol Scaffolds | acs.org |

Structure Activity Relationship Sar and Ligand Design Within 1,1 Dimethylindan 4 Ol Frameworks

Methodological Frameworks for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is a systematic process in medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. The process typically begins with a "hit" compound, such as a 1,1-dimethylindan-4-ol derivative, identified from a screening campaign.

Methodological frameworks for exploring the SAR of this scaffold involve several key steps:

Analogue Synthesis : A library of related compounds is synthesized where specific parts of the this compound molecule are systematically varied. This can include modifying the hydroxyl group, adding substituents to the aromatic ring, or altering the aliphatic five-membered ring. Advanced synthetic strategies, such as zirconocene-mediated co-cyclisation, can be employed to rapidly construct novel bicyclic analogues for SAR studies. soton.ac.uk

Biological Evaluation : Each synthesized analogue is tested for its biological activity in relevant in vitro or in vivo assays. This provides data on how each structural modification affects potency, selectivity, or functional activity (e.g., agonist versus antagonist).

Data Analysis : The collected data is analyzed to identify trends and patterns. For instance, chemists look for which substituent positions are sensitive to modification and what chemical properties (e.g., size, electronics, hydrogen-bonding capacity) are correlated with improved activity. This systematic approach allows for the rational design of next-generation compounds with enhanced properties.

Impact of Substituent Variation on Biological Activity Profiles

The modification of a lead compound's scaffold by introducing or changing substituents is a cornerstone of drug optimization. For frameworks related to 1,1-dimethylindan (B1329400), even subtle changes can have a profound impact on biological activity.

A notable example can be seen in studies of indanoylindoles, which contain a closely related 2,2-dimethylindanoyl moiety, acting as cannabinoid receptor type 2 (CB2) ligands. nih.gov Research in this area demonstrates how systematic substituent variation informs the SAR. For instance, modifying the indole (B1671886) core attached to the indane moiety led to significant changes in receptor binding affinity and functional activity. nih.gov Adding a methyl group at the C2 position of the indole was found to improve selectivity for the CB2 receptor. nih.gov Furthermore, the nature of the side chain at the N1 position of the indole dramatically influenced whether the compound acted as a neutral antagonist or a partial agonist, highlighting a "functionality switch" based on substituent choice. nih.gov

Table 1: Illustrative SAR Data for Indane-Related Scaffolds (Based on CB2 Receptor Ligands)

This table is based on findings for 3-(2',2'-dimethylindan-5'-oyl)indole derivatives, which serve as a proxy to illustrate SAR principles applicable to the indane scaffold. nih.gov

| Base Scaffold | N1-Substituent (R1) | C2-Substituent (R2) | CB2 Binding Affinity (Ki, nM) | Functional Activity |

| Indanoylindole | n-propyl | H | Potent | Neutral Antagonist |

| Indanoylindole | 4-pentynyl | H | Potent | Neutral Antagonist |

| Indanoylindole | 4-pentynyl | CH3 | Potent | Partial Agonist |

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition by biological systems. Since enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a ligand. The hydroxyl group at the C4 position of this compound makes this carbon a potential stereocenter if the substitution pattern on the aromatic ring is asymmetric.

More directly, in related indanols, the hydroxyl-bearing carbon is a key chiral center. Enantioselective synthesis methods have been developed to produce specific stereoisomers of these compounds, such as the enantioselective hydroxylation of 1,1-dimethylindan. acs.orgacs.org This control over stereochemistry is crucial because the spatial orientation of the hydroxyl group can determine the ability of the molecule to form key hydrogen bonds within a target's binding site. acs.org

Design and Synthesis of this compound-Based Ligands for Specific Biological Targets (e.g., mGluR2, Potassium Channels, Glucocorticoid Receptors)

The strategic modification of the 1,1-dimethylindan core has led to the discovery of potent and selective modulators for several key protein targets implicated in a range of pathologies.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Modulators

The 1,1-dimethylindan moiety is a key structural feature in a class of potent and selective positive allosteric modulators (PAMs) of mGluR2. nih.gov These modulators bind to a site topographically distinct from the endogenous glutamate binding site, offering an alternative therapeutic approach for conditions like schizophrenia by enhancing the receptor's natural response to glutamate. nih.gov

A prominent example is SAR218645, a highly potent and selective mGluR2 PAM. nih.gov The synthesis of SAR218645 involves the key intermediate 1,1-dimethyl-indan-5-ol, which is derived from 5-methoxy-1-indanone (B147253) in two steps. acs.org The indan-5-ol is then coupled with a heterocyclic partner, (S)-2-toluene-4-sulfonic acid methyl-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-one, to yield the final product. acs.org The 1,1-dimethylindan-5-yloxy group is crucial for the high potency observed in this series. nih.govacs.org

Another mGluR2 PAM built upon an indanone framework is Biphenyl-indanone A (BINA). bindingdb.org While not a direct derivative of this compound, its structure highlights the utility of the indanone core in achieving selective mGluR2 modulation. Research on BINA and its analogs demonstrates that the indanone scaffold provides a suitable anchor for positioning aryl groups that interact with the allosteric binding pocket of the receptor. bindingdb.org The development of such compounds has provided strong evidence that selective potentiation of mGluR2 can replicate the therapeutic effects seen with broader group II mGluR agonists. bindingdb.org

Table 1: Activity of 1,1-Dimethylindan-Based mGluR2 Modulators This table is interactive. You can sort and filter the data.

| Compound | Structure | Target | Activity Type | Potency (nM) |

|---|---|---|---|---|

| SAR218645 | (S)-2-(1,1-dimethyl-indan-5-yloxymethyl)-2,3-dihydro-oxazolo[3,2-a]pyrimidin-7-one | mGluR2 | Positive Allosteric Modulator (PAM) | EC50 = 33 nM |

| BINA | 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)methyl)amino)- (1,1'-biphenyl)-4-carboxylic acid | mGluR2 | Positive Allosteric Modulator (PAM) | EC50 = 180 nM |

| Compound 13 | 2-((4-(2-Methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine | mGluR2 | Positive Allosteric Modulator (PAM) | IC50 = 7.6 nM; EC50 = 51.2 nM nih.gov |

EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. Data sourced from multiple studies. nih.govbindingdb.orgnih.gov

Potassium Channel Modulators

The 1,1-dimethylindan framework has also been successfully employed in the design of potassium channel activators, which are of therapeutic interest for conditions involving smooth muscle hyper-reactivity, such as asthma and hypertension. nih.govresearchgate.net Research has focused on derivatives of 1,1-dimethylindan-2-ol.

One study describes the synthesis and smooth muscle relaxant activity of a series of 3-amido-1,1-dimethylindan-2-ols. nih.gov These compounds were designed as analogs of cromakalim, a well-known potassium channel opener. The synthesis involves the creation of a rigid indan (B1671822) backbone to explore the structure-activity relationships. Another related compound, 1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol, was identified as a potent relaxant of airway smooth muscle, with an IC50 value of 0.15 µM in guinea pig trachealis. researchgate.net This activity is consistent with the modulation of potassium channels. The structure-activity relationship studies in this class highlight the importance of the substituents at the 3-position and on the phenyl ring of the indan system for potency. researchgate.net

Table 2: Activity of 1,1-Dimethylindan-Based Potassium Channel Modulators This table is interactive. You can sort and filter the data.

| Compound | Structure | Target System | Activity Type | Potency (IC50) |

|---|---|---|---|---|

| Compound 16 | 1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol | Guinea Pig Trachealis | Smooth Muscle Relaxant | 0.15 µM researchgate.net |

IC50 (Half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition of a biological process. Data sourced from published research. researchgate.net

Glucocorticoid Receptor Ligands

A thorough review of available scientific literature did not yield specific examples of ligands designed for the glucocorticoid receptor that are explicitly based on the this compound scaffold. While research into non-steroidal glucocorticoid receptor modulators is an active area, current efforts have focused on other core structures such as indazoles, tetrahydroquinolines, and chromanes. google.com The unique conformational constraints and substituent vectors offered by the this compound framework have not, according to the searched literature, been systematically explored for targeting this particular nuclear receptor.

Advanced Spectroscopic and Analytical Characterization of 1,1 Dimethylindan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. Through various one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of 1,1-Dimethylindan-4-ol.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons on the cyclopentane (B165970) ring, the gem-dimethyl groups, and the hydroxyl proton. The aromatic region would typically display a pattern dictated by the substitution on the benzene (B151609) ring. The two methylene (B1212753) groups (at C2 and C3) would appear as triplets, and the two methyl groups at the C1 position would present as a singlet.

The ¹³C NMR spectrum provides the number of non-equivalent carbon atoms and their hybridization. For this compound, eleven distinct carbon signals are expected. The chemical shifts would differentiate the quaternary carbons (C1, C3a, C7a, and C4), the aromatic CH carbons, the aliphatic CH₂ carbons, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~42.0 (C) |

| 1-CH₃ | ~1.25 (s, 6H) | ~29.0 (2 x CH₃) |

| 2 | ~1.90 (t, 2H) | ~30.0 (CH₂) |

| 3 | ~2.80 (t, 2H) | ~40.0 (CH₂) |

| 3a | - | ~145.0 (C) |

| 4 | - | ~154.0 (C-OH) |

| 5 | ~6.70 (d, 1H) | ~115.0 (CH) |

| 6 | ~7.10 (t, 1H) | ~128.0 (CH) |

| 7 | ~6.80 (d, 1H) | ~122.0 (CH) |

| 7a | - | ~148.0 (C) |

| OH | Variable | - |

Note: Predicted values are based on standard chemical shift increments and data from analogous indane structures. Actual experimental values may vary based on solvent and other conditions. 's' denotes singlet, 't' denotes triplet, 'd' denotes doublet.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. researchgate.net

COSY (Correlated Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. magritek.comyoutube.com For this compound, a key COSY correlation would be observed between the protons of the adjacent methylene groups at C2 and C3. Correlations would also be seen between the coupled aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. hmdb.cacolumbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~1.25 ppm would show a cross-peak with the carbon signal at ~29.0 ppm, confirming the assignment of the gem-dimethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edubeilstein-journals.org Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (1-CH₃) to the quaternary carbon C1, the methylene carbon C2, and the aromatic quaternary carbon C7a.

Correlations from the methylene protons at C3 to the aromatic carbons C3a and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.netuchicago.edu It is vital for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the protons of the gem-dimethyl groups and the nearby aromatic proton at C7, providing information about the conformation of the five-membered ring relative to the benzene ring.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers invaluable insights into the structure of materials in their solid, crystalline form. rsc.org For this compound, ssNMR could be used to:

Characterize polymorphism, which is the existence of multiple crystalline forms of the same compound.

Determine the number of non-equivalent molecules in the crystal lattice unit cell.

Provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and molecular packing in the crystal. ethz.chrug.nl

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and structural information based on its fragmentation patterns. The nominal molecular weight of this compound is 162 g/mol .

Electron Ionization is a hard ionization technique that results in significant fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 162. A prominent fragment would likely be observed at m/z = 147, corresponding to the loss of a methyl group ([M-CH₃]⁺). This fragment is stabilized by the formation of a tertiary benzylic carbocation, a very favorable fragmentation pathway. Other fragments may arise from the cleavage of the five-membered ring.

Chemical Ionization is a soft ionization technique that causes minimal fragmentation. nih.gov It is primarily used to confirm the molecular weight of a compound. In a CI-MS experiment, this compound would be expected to show a strong peak for the protonated molecular ion ([M+H]⁺) at m/z = 163. sielc.com This provides clear and unambiguous evidence for the molecular mass of the parent compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other potential isomers or isobaric compounds.

For this compound, the molecular formula is C₁₁H₁₄O. HRMS analysis provides a theoretical monoisotopic mass that can be compared against the experimentally measured value. The close correlation between the theoretical and observed mass provides strong evidence for the assigned chemical formula. epa.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | epa.gov |

| Theoretical Monoisotopic Mass | 162.104465 g/mol | epa.gov |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the molecular vibrations of this compound, providing direct information about the functional groups present in the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the structural components of this compound. The spectrum provides a unique "fingerprint" for the molecule.

Key expected absorption bands for this compound include:

O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl (-OH) group, typically appearing in the range of 3600-3200 cm⁻¹. docbrown.info

Aromatic C-H Stretch: Sharp, medium-to-weak bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Sharp, strong bands appearing just below 3000 cm⁻¹, corresponding to the methyl and methylene groups of the indan (B1671822) skeleton.

Aromatic C=C Stretch: One or more medium-to-strong bands in the 1600-1450 cm⁻¹ region, indicative of the benzene ring.

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, corresponding to the alcohol C-O bond.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | > 3000 | Medium, Sharp |

| C-H Stretch | Aliphatic (CH₃, CH₂) | < 3000 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium - Strong |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. horiba.com

For this compound, Raman spectroscopy is particularly useful for observing:

Symmetric Aromatic Ring Vibrations: The "ring breathing" mode of the benzene ring, which is often a strong and sharp band in the Raman spectrum.

Carbon Skeleton Vibrations: The C-C bond stretches within the indan structure.

Non-polar Bonds: Vibrations of non-polar bonds, such as the C-C single bonds, tend to produce stronger Raman signals than IR absorptions.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of both the aromatic and the substituted aliphatic portions of the structure.

Table 3: Predicted Raman Active Modes for this compound

| Vibrational Mode | Functional Group / Structure | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |

| C-H Stretch | Aromatic & Aliphatic | 3100 - 2800 | Strong |

| C-C Stretch | Indan Skeleton | 1200 - 800 | Medium - Strong |

X-ray Diffraction for Crystalline Structure Determination

To perform X-ray diffraction analysis on this compound, the compound must first be obtained in the form of a high-quality single crystal. Crystallization is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The quality of the crystal is paramount for obtaining a high-resolution diffraction pattern. iucr.org

The fundamental principle of XRD involves irradiating a single crystal with a focused beam of X-rays. forcetechnology.com The electrons of the atoms in the crystal lattice scatter the X-rays, and due to the periodic arrangement of the atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. libretexts.org The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated. libretexts.org

Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map of the crystal, from which the positions of individual atoms can be deduced. This information is used to build a complete three-dimensional model of the molecule. While specific crystallographic data for this compound is not found in the surveyed literature, the technique has been successfully applied to determine the absolute stereochemistry and detailed molecular geometries of other indanol derivatives. rsc.org Such an analysis for this compound would confirm the planar nature of the benzene ring and the conformation of the five-membered cyclopentyl ring, as well as the precise bond lengths and angles for the entire structure.

Table 2: Crystallographic Data Parameters Obtainable from X-ray Diffraction

This table outlines the typical data generated from a single-crystal X-ray diffraction experiment. The values for this compound would need to be determined experimentally.

| Parameter | Description | Value for this compound |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₄O |

| Formula Weight | The mass of one mole of the compound. | 162.23 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined |

| Volume (V) | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

| Calculated Density (Dx) | The theoretical density of the crystal. | To be determined |

| R-factor | An indicator of the quality of the structural model fit to the data. | To be determined |

Mechanistic Investigations of Reactions Involving 1,1 Dimethylindan 4 Ol

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of the indan (B1671822) framework, including derivatives like 1,1-dimethylindan-4-ol, often involves complex reaction sequences where an understanding of the underlying mechanism is crucial for optimizing reaction conditions and yields. These transformations typically proceed through various transient species.

The formation of the 1,1-dimethylindan (B1329400) structure frequently relies on acid-catalyzed cyclization reactions, such as the cyclidehydration of primary phenylalkanols or Friedel-Crafts type alkylations. dss.go.th In these processes, the generation of a carbocation intermediate is a key mechanistic step. For instance, in the synthesis of related indenes from ynamides catalyzed by gold complexes, a highly reactive keteniminium ion intermediate is proposed to form, which then undergoes a hydride shift to generate a benzylic carbocation. acs.org This carbocation subsequently triggers the cyclization to form the indan ring system. acs.org

The stability and reactivity of these intermediates are paramount. In the case of indan synthesis via flash vacuum pyrolysis of compounds like o-allyltoluene, a diradical intermediate is generated through intramolecular hydrogen-atom transfer, which then undergoes coupling to form the indan ring. iaea.org

The transition states in these reactions represent the highest energy points along the reaction coordinate. libretexts.org For example, in the gold-catalyzed formation of indenes, the initial nih.gov-hydride shift was identified as the rate-determining step, with a computed Gibbs free energy barrier (ΔG‡) of 14.4 kcal/mol. acs.org The characterization of these transition states is often achieved through a combination of experimental kinetic studies and computational methods like Density Functional Theory (DFT). acs.org These studies allow for the visualization of bond-forming and bond-breaking processes at the molecular level. acs.orglibretexts.org

The stereochemistry of the final product is also determined by the reaction pathway. For example, the bromination of 1,1-dimethylindene (B103318) can proceed via either suprafacial or antarafacial addition of bromine, leading to cis and trans-2,3-dibromo-1,1-dimethylindane respectively. beilstein-journals.org The use of the tribromide anion (Br₃⁻) as the brominating agent favors the formation of the trans diastereomer, indicating a mechanism that proceeds through a more sterically demanding transition state. beilstein-journals.org

Table 1: Key Intermediates in Indan Synthesis

| Reaction Type | Proposed Intermediate | Method of Generation | Reference |

|---|---|---|---|

| Gold-Catalyzed Hydroalkylation of Ynamides | Keteniminium Ion / Benzylic Carbocation | Activation of ynamide by gold catalyst followed by hydride shift. | acs.org |

| Flash Vacuum Pyrolysis | Diradical | Intramolecular hydrogen-atom transfer. | iaea.org |

| Acid-Catalyzed Cyclidehydration | Carbocation | Protonation of an alcohol followed by loss of water. | dss.go.th |

Equilibrium studies between isomers can reveal their relative thermodynamic stabilities. For example, equilibration studies on disubstituted-γ-butyrolactones have shown that cis-isomers are thermodynamically more stable than their trans counterparts. researchgate.net Similar principles can be applied to understand the stability of different isomers of substituted indans. The enthalpy of formation (ΔH°f) is a key thermodynamic property, and machine learning models based on group additivity have been developed to estimate these values for complex cyclic hydrocarbons, including 1,1-dimethylindan. kaust.edu.sanist.gov

Table 2: Selected Thermodynamic and Kinetic Data for Indene (B144670) Formation

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| ΔG‡ (Rate-Determining Step) | 14.4 kcal/mol | Activation barrier for the nih.gov-hydride shift, controlling the reaction rate. | acs.org |

| ΔGrxn (Overall Reaction) | -49.6 kcal/mol | The reaction is highly spontaneous and thermodynamically favorable. | acs.org |

| Kinetic Isotope Effect | 8.4 | Supports the nih.gov-hydride shift as the rate-determining step. | acs.org |

Exploration of Biological Action Mechanisms at a Molecular Level

Derivatives of the 1,1-dimethylindan scaffold have been investigated for a range of biological activities. Understanding their mechanism of action at a molecular level is key to developing them as potential therapeutic agents or research tools.

The 1,1-dimethylindan core structure is found in molecules that can act as antagonists or modulators of various receptors. The mechanism of action often involves the binding of the molecule to a specific receptor protein, which can either block the action of the natural ligand (antagonism) or modify the receptor's response (allosteric modulation). nih.govgoogle.com

One notable example is the role of indan derivatives as antagonists for the Arylhydrocarbon Receptor (AhR). researchgate.net For example, E/Z-2-benzylidene-5,6-dimethoxy-3,3-dimethylindan-1-one (BDDI) acts as an AhR antagonist. researchgate.netfrontiersin.org The mechanism involves BDDI disturbing the binding of the AhR/ARNT (Aryl hydrocarbon receptor nuclear translocator) complex to its target DNA sequence, the xenobiotic-responsive element (XRE). researchgate.net This prevents the transcription of target genes, thereby protecting against cellular damage induced by stimuli like UVB radiation. researchgate.net

In the context of the central nervous system, derivatives have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov A PAM binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding event enhances the receptor's response to glutamate, which can be measured, for example, by monitoring the binding of [³⁵S]GTPγS to cell membranes expressing the receptor. nih.gov

Furthermore, certain indan-based compounds have been identified as antagonists of olfactory receptors, such as the human olfactory receptor OR5K1. google.com These molecules can inhibit the receptor's response to specific odorant molecules, like pyrazine (B50134) derivatives, thereby modulating odor perception. google.com This antagonism is a specific interaction at the receptor level, differing from simply masking an odor with a stronger one. google.com

Table 3: Receptor Interactions of 1,1-Dimethylindan Derivatives

| Receptor Target | Mechanism of Action | Example Compound Class | Reference |

|---|---|---|---|

| Arylhydrocarbon Receptor (AhR) | Antagonism; prevents AhR/ARNT binding to DNA. | Substituted 3,3-dimethylindan-1-ones | researchgate.net |

| Metabotropic Glutamate Receptor 2 (mGluR2) | Positive Allosteric Modulation (PAM). | Substituted 1,1-dimethylindans | nih.gov |

| Olfactory Receptor OR5K1 | Antagonism; inhibits response to specific odorants. | Indan-based flavoring materials | google.com |

Compounds containing the 1,1-dimethylindan moiety can modulate the activity of key cellular enzymes. This modulation can occur through competitive or non-competitive inhibition, leading to the disruption of specific metabolic or signaling pathways.

Derivatives of 1,1-dimethylindan have been investigated as inhibitors of E1 activating enzymes, such as the NEDD8-activating enzyme (NAE) and the ubiquitin-activating enzyme (UAE). google.com These enzymes are at the apex of the ubiquitin-proteasome pathway (UPP), which is critical for protein degradation and cellular regulation. Inhibition of these E1 enzymes prevents the conjugation of ubiquitin-like proteins to their targets, thereby interfering with processes like cell division and signal transduction. google.com

Additionally, some indan derivatives have been shown to modulate the activity of cytochrome P450 (CYP) enzymes. For instance, octinoxate, which shares structural similarities with some indan derivatives, can inhibit CYP1A1 and CYP1B1. frontiersin.org These enzymes are involved in the metabolism of xenobiotics, and their modulation can have significant physiological effects. frontiersin.org

The 1,1-dimethylindan structure is also a feature in compounds designed to modulate the function of ion channels, which are pore-forming proteins that control the flow of ions across cell membranes. A key mechanism of action is the opening or activation of potassium (K⁺) channels. researchgate.net For example, a derivative, 1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol, was identified as a potent relaxant of airway smooth muscle. researchgate.net Its mechanism is believed to involve the opening of K⁺ channels, leading to hyperpolarization of the cell membrane and subsequent muscle relaxation. researchgate.net This highlights a pathway where indan derivatives can directly influence cellular excitability by altering ion flow.

Computational Mechanistic Studies (e.g., Density Functional Theory (DFT))

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving indanol scaffolds. While specific DFT studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related indanol derivatives provide significant mechanistic insights. These studies help in understanding potential energy surfaces (PES), transition state geometries, and the stability of intermediates that are crucial in predicting reaction outcomes.

Research on 1-indanol (B147123), a parent structure, has utilized DFT calculations to explore its conformational landscape. rsc.org Methods such as B3LYP-D3BJ/6-311++G(d,p) have been employed to calculate the geometries of different conformers, particularly concerning the axial or equatorial position of the hydroxyl group. rsc.org The calculations show that the equatorial OH conformation is generally more stable. This conformational preference is critical as it influences the steric and electronic environment around the reactive center, thereby dictating the approach of reagents and the geometry of transition states in subsequent reactions. The difference in calculated rotational constants between the ground and excited states for 1-indanol is typically small, suggesting similar geometries, which lends confidence to the structural insights derived from these computational models. rsc.org

More complex mechanistic questions have been addressed for functionalized indanols using DFT. For instance, in the study of fused 1,3-oxazolidines from 1-amino-2-indanol, DFT calculations at the M06-2X/6-311G(d,p) level of theory were performed to analyze the stability of reaction intermediates and transition states. mdpi.com Such studies often include solvent effects, calculated using models like the solvation model based on density (SMD), to provide a more accurate energy profile of the reaction pathway in solution. mdpi.com Intrinsic reaction coordinate (IRC) analysis is another crucial step used to confirm that a calculated transition state correctly connects the reactant and product on the potential energy surface. mdpi.com

Furthermore, computational analyses have been applied to understand the kinetics of reactions involving indanols. In a comparative study of proton-coupled electron transfer (PCET) reactions, DFT calculations were used to analyze the structural and thermochemical properties of a bicyclic amino-indanol. nih.gov These calculations highlighted the significance of the O···H···N potential energy surface and the role of proton vibrational excited states in determining reaction rates, demonstrating that simple classical or tunneling models are sometimes insufficient for strongly hydrogen-bonded systems. nih.gov

The table below summarizes findings from computational studies on analogous indanol compounds, illustrating the types of data and insights that can be obtained and applied to understand the reactivity of this compound.

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 1-Indanol | B3LYP-D3BJ/6-311++G(d,p) | Calculated rotational constants and confirmed that the equatorial OH conformer is more stable than the axial one. | rsc.org |

| (1R,2S)-1-Amino-2-indanol derivatives | M06-2X/6-311G(d,p) with SMD (ethanol) | Determined relative energies of reaction intermediates and transition states, confirming the stability of the fused oxazolidine (B1195125) product in solution. | mdpi.com |

| Bicyclic amino-indanol | DFT Calculations | Analyzed O-H···N potential energy surface to explain kinetic data in proton-coupled electron transfer (PCET) reactions. | nih.gov |

Stereoselectivity and Mechanistic Rationale in Chiral Synthesis

The stereoselective synthesis of chiral indanols is of significant interest due to their application as building blocks for complex molecules. The mechanistic rationale for achieving high stereoselectivity often involves a combination of factors including steric hindrance, the directing effects of functional groups, and the use of chiral catalysts or auxiliaries that create a diastereomeric transition state with a significant energy difference.